molecular formula C11H24IN3 B6895344 N,N'-diethyl-4-methylpiperidine-1-carboximidamide;hydroiodide

N,N'-diethyl-4-methylpiperidine-1-carboximidamide;hydroiodide

Cat. No.: B6895344
M. Wt: 325.23 g/mol
InChI Key: HWXNNWIJFMRFKM-UHFFFAOYSA-N
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Description

N,N’-diethyl-4-methylpiperidine-1-carboximidamide;hydroiodide is a chemical compound with a complex structure, often used in various scientific and industrial applications. This compound is known for its unique properties and reactivity, making it a subject of interest in fields such as organic chemistry, pharmacology, and materials science.

Properties

IUPAC Name

N,N'-diethyl-4-methylpiperidine-1-carboximidamide;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3.HI/c1-4-12-11(13-5-2)14-8-6-10(3)7-9-14;/h10H,4-9H2,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXNNWIJFMRFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NCC)N1CCC(CC1)C.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-diethyl-4-methylpiperidine-1-carboximidamide;hydroiodide typically involves the reaction of 4-methylpiperidine with diethylamine and a suitable carboximidamide precursor. The reaction is usually carried out under controlled conditions, such as:

    Temperature: The reaction is often conducted at elevated temperatures to ensure complete conversion.

    Solvent: Common solvents include ethanol or methanol, which facilitate the reaction and help dissolve the reactants.

    Catalysts: Acidic or basic catalysts may be used to accelerate the reaction rate.

Industrial Production Methods

In an industrial setting, the production of N,N’-diethyl-4-methylpiperidine-1-carboximidamide;hydroiodide is scaled up using large reactors and continuous flow systems. The process involves:

    Raw Material Handling: Ensuring the purity and proper handling of raw materials.

    Reaction Control: Maintaining optimal reaction conditions through automated systems.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-diethyl-4-methylpiperidine-1-carboximidamide;hydroiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-oxides of N,N’-diethyl-4-methylpiperidine-1-carboximidamide.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N,N’-diethyl-4-methylpiperidine-1-carboximidamide;hydroiodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-diethyl-4-methylpiperidine-1-carboximidamide;hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: Blocking the activity of enzymes by binding to their active sites.

    Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

N,N’-diethyl-4-methylpiperidine-1-carboximidamide;hydroiodide can be compared with other similar compounds, such as:

    N,N-diethyl-1-methylpiperidine-4-carboxamide: Similar structure but different functional groups.

    N,N-diethyl-4-methylpiperidine-1-carboxamide: Lacks the hydroiodide component.

    N,N-diethyl-4-methylpiperidine-1-carboximidamide: Without the hydroiodide salt form.

These comparisons highlight the unique properties and reactivity of N,N’-diethyl-4-methylpiperidine-1-carboximidamide;hydroiodide, making it distinct in its applications and effects.

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